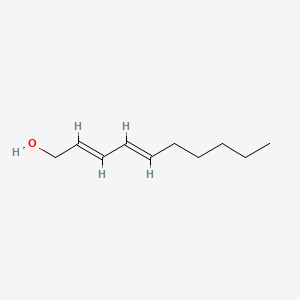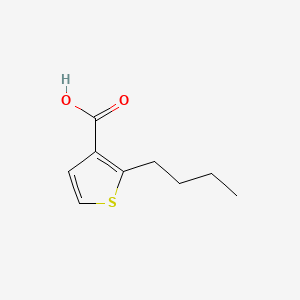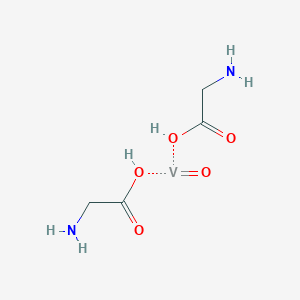
Allochenodeoxycholic acid
Vue d'ensemble
Description
Allochenodeoxycholic acid, also known as 5α-cholan-24-oic acid, 3α,7α-dihydroxy, is a bile acid derivative. It is a stereoisomer of chenodeoxycholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Applications De Recherche Scientifique
Allochenodeoxycholic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of bile acid metabolism and synthesis.
Biology: It helps in understanding the role of bile acids in lipid digestion and absorption.
Medicine: Research on this compound contributes to the development of treatments for liver diseases and cholesterol-related disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
Chenodeoxycholic acid, a bile acid similar to Allochenodeoxycholic acid, works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allochenodeoxycholic acid involves several key steps:
Oxidation-Dehydrogenation Reaction: The 3α-hydroxy 5β-bile acid formyl esters undergo simultaneous oxidation and dehydrogenation using iodoxybenzene catalyzed by benzeneseleninic anhydride.
Reductive Allomerization: The 1,4-dien-3-oxo hydroxy acids are subjected to reductive allomerization at the C-5 position using lithium in liquid ammonia.
Reduction: The resulting 3-oxo 5α-compounds are then reduced using potassium selectride.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Allochenodeoxycholic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Iodoxybenzene, benzeneseleninic anhydride.
Reducing Agents: Lithium in liquid ammonia, potassium selectride.
Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in research and industrial applications.
Comparaison Avec Des Composés Similaires
Chenodeoxycholic Acid: A primary bile acid with similar functions but different stereochemistry.
Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness: Allochenodeoxycholic acid is unique due to its specific stereochemistry, which influences its interaction with bile acid receptors and its role in bile acid metabolism. Its distinct structure allows for unique applications in research and medicine compared to other bile acids .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-IKAPKQLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312698 | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15357-34-3 | |
| Record name | Allochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Allochenodeoxycholic acid and what makes it unique among bile acids?
A1: this compound, also known as 3α,7α-dihydroxy-5α-cholanic acid, belongs to the bile acid family. Unlike more common bile acids like cholic acid, which possess a 5β configuration, this compound features a 5α configuration. This structural difference affects its metabolism and biological activity. [, , , ]
Q2: How is this compound metabolized in rats?
A2: Research shows that rats metabolize this compound primarily through 12α-hydroxylation, converting it into allocholic acid. [, , , , , ] Studies using bile fistula rats administered with 3β-3H-Allochenodeoxycholic acid revealed this metabolic pathway. [] Similarly, hyperthyroid rats injected with 5α-Cholestan-3β-ol-4-14C also produced this compound, further confirming this metabolic route. []
Q3: Is there a difference in how male and female rats process this compound?
A3: Yes, research indicates a sex-specific difference in how male and female rats metabolize and excrete this compound. Female rats exhibit a higher proportion of sulfated this compound in their bile compared to males. [, ] Interestingly, this compound itself was only detectable in the bile of female rats, not males. [, ]
Q4: Can this compound be synthesized from other compounds?
A4: Yes, this compound can be synthesized from various precursors. One method involves using chenodeoxycholic acid as the starting material. [, ] Additionally, researchers have successfully synthesized this compound from 3β,7α-dihydroxychol-5-enoic acid using carp liver preparations. [, ] A two-step synthesis method has also been reported. [, ]
Q5: What is the role of the 12α-hydroxylase enzyme in this compound metabolism?
A5: The enzyme 12α-hydroxylase plays a crucial role in converting this compound to allocholic acid. Studies using liver microsomal preparations from rabbits, chickens, and humans have demonstrated this enzymatic activity. [, , ] Notably, the 5α configuration of this compound is crucial for this enzyme's activity. [, ]
Q6: How does the structure of this compound compare to other substrates of the 12α-hydroxylase enzyme?
A6: The coplanar 5α structure of this compound closely resembles that of 7α-hydroxycholest-4-en-3-one, another substrate for 12α-hydroxylase. This structural similarity, coupled with similar enzymatic requirements, suggests that a single enzyme system might be responsible for 12α-hydroxylation of both compounds. []
Q7: Are there any known inhibitors of the 12α-hydroxylase enzyme?
A7: Yes, studies have identified several competitive inhibitors of 12α-hydroxylase, including 7α-hydroxycholest-4-en-3-one and 5α-cholestane-3α,7α-diol. These compounds compete with this compound for the enzyme's active site, potentially influencing its metabolism. [] Further research into the structure-activity relationship of these inhibitors could help design more potent and selective inhibitors.
Q8: What is the significance of this compound being found in carp bile?
A8: The presence of this compound in carp bile, along with other 5α-cholanoates like allocholic acid, showcases the diverse bile acid profiles across different species. [, ] This finding contributes to our understanding of comparative bile acid metabolism and its evolutionary significance.
Q9: Can bacteria in the gut metabolize this compound?
A9: Yes, certain bacterial species residing in the gut can metabolize this compound. For instance, Clostridium sp. strain S2, isolated from rat intestinal microflora, exhibits bile salt sulfatase activity, specifically targeting the 3α-sulfate esters of this compound. [] This bacterial metabolism can impact the overall bile acid pool in the gut and subsequently influence host physiology.
Q10: What is the significance of cholestanol in relation to this compound?
A10: Cholestanol, a 5α-dihydro derivative of cholesterol, can be metabolized into this compound and allocholic acid in the liver. [] This finding is particularly relevant to the genetic disorder cerebrotendinous xanthomatosis, characterized by cholestanol accumulation in tissues. Understanding cholestanol's metabolic fate can provide insights into managing this condition.
Q11: How is 5α-anhydrocyprinol relevant to this compound research?
A11: Researchers have successfully isolated 5α-anhydrocyprinol from carp bile, along with this compound and allocholic acid. [, ] This finding highlights the potential of carp bile as a source for various 5α-cholanoates, which are valuable compounds for studying bile acid metabolism and developing therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)

![Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt](/img/structure/B1175742.png)

